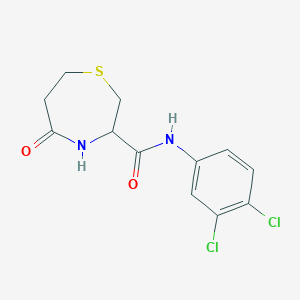

N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide

CAS No.: 1396554-82-7

Cat. No.: VC7199730

Molecular Formula: C12H12Cl2N2O2S

Molecular Weight: 319.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396554-82-7 |

|---|---|

| Molecular Formula | C12H12Cl2N2O2S |

| Molecular Weight | 319.2 |

| IUPAC Name | N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide |

| Standard InChI | InChI=1S/C12H12Cl2N2O2S/c13-8-2-1-7(5-9(8)14)15-12(18)10-6-19-4-3-11(17)16-10/h1-2,5,10H,3-4,6H2,(H,15,18)(H,16,17) |

| Standard InChI Key | VKDJMMKKYJWREI-UHFFFAOYSA-N |

| SMILES | C1CSCC(NC1=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The molecule consists of a 1,4-thiazepane ring—a seven-membered heterocycle containing one sulfur atom at position 1 and one nitrogen atom at position 4. The 5-oxo moiety denotes a ketone group at the fifth carbon, while the 3-carboxamide group is attached to the third carbon. The amide nitrogen is further substituted with a 3,4-dichlorophenyl ring, introducing hydrophobic and electron-withdrawing characteristics .

Molecular Formula and Weight

-

Empirical Formula:

-

Molecular Weight: 319.21 g/mol (calculated via atomic mass summation).

Synthetic Pathways and Chemical Reactivity

Key Synthetic Strategies

Patents and chemical databases suggest two primary routes for synthesizing thiazepane carboxamides:

Route 1: Ring-Closing Metathesis

-

Precursor Preparation: A diamine or aminothiol is reacted with a carbonyl compound (e.g., ketone or aldehyde) to form a linear intermediate.

-

Cyclization: Intramolecular nucleophilic attack or metal-catalyzed cyclization forms the thiazepane ring .

-

Amide Coupling: The dichlorophenyl group is introduced via carbodiimide-mediated coupling (e.g., EDCI or HATU) with 3,4-dichloroaniline .

Route 2: Direct Functionalization

-

Thiazepane Oxidation: A preformed thiazepane derivative is oxidized at the fifth position using agents like potassium permanganate () or ozone () to introduce the ketone .

Stability and Reactivity

-

The 5-oxo group renders the compound susceptible to nucleophilic attack at the carbonyl carbon.

-

The 3,4-dichlorophenyl moiety enhances lipophilicity, potentially improving membrane permeability but increasing metabolic stability challenges .

Comparative Analysis with Structural Analogs

Challenges and Future Directions

ADMET Profiling

No experimental data on absorption, distribution, metabolism, excretion, or toxicity (ADMET) are available. Predictive models suggest:

-

LogP: ~3.2 (moderate lipophilicity).

-

Solubility: Poor aqueous solubility (<0.1 mg/mL at pH 7.4).

Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume